![molecular formula C20H17ClF3N3O3S B2705452 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946293-23-8](/img/structure/B2705452.png)
1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a piperidine derivative with a sulfonyl group attached to the 4-chlorophenyl group and a 1,2,4-oxadiazole ring attached to the 4-trifluoromethylphenyl group. Piperidine is a common motif in medicinal chemistry and is present in many pharmaceutical drugs. The sulfonyl group is a strong electron-withdrawing group, and the trifluoromethyl group is often used to increase the metabolic stability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, a sulfonyl group attached to a phenyl ring, and a 1,2,4-oxadiazole ring attached to another phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, as well as the basicity of the piperidine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonyl group could increase its acidity, while the trifluoromethyl group could increase its lipophilicity .Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of 1,3,4-oxadiazole, a core structure related to the specified compound, exhibit significant antibacterial activity. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly those bearing a 2-methylphenyl group, demonstrated active growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer’s Disease
Further exploration into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives revealed their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and subjected to enzyme inhibition activity tests against acetyl cholinesterase (AChE), with some showing promising results (Rehman et al., 2018).
Anticancer Properties
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The research indicated that some derivatives exhibited low IC50 values, suggesting their effectiveness as anticancer agents relative to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).
Antimicrobial Activity Against Plant Pathogens
Compounds derived from 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-16-5-7-17(8-6-16)31(28,29)27-11-9-14(10-12-27)19-25-18(26-30-19)13-1-3-15(4-2-13)20(22,23)24/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOQCXGNSPBHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

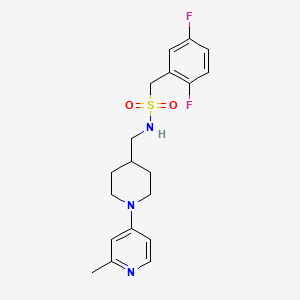
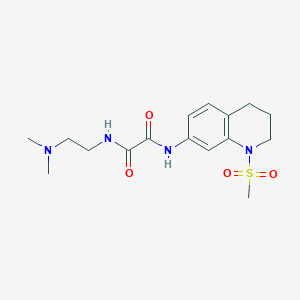
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)


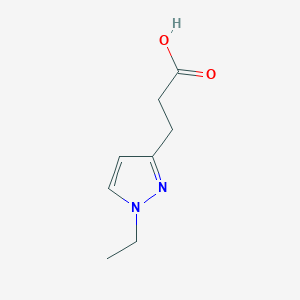
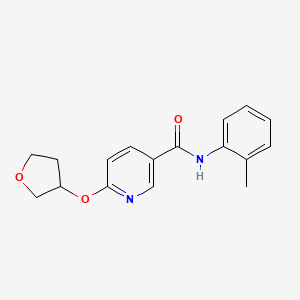
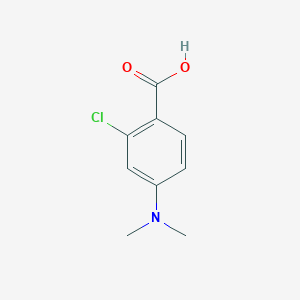

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2705390.png)
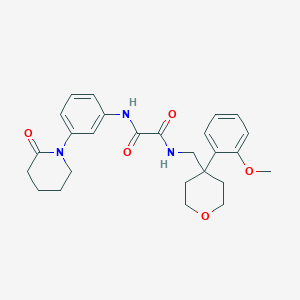
![6-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2705392.png)